3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide
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Overview
Description
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide is an organic compound with a complex structure that includes phenylsulfanyl and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylsulfanylpropanoic acid with an amine derivative to form the corresponding amide. This reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The phenylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Compounds with substituted phenylsulfanyl groups.
Scientific Research Applications
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide involves its interaction with specific molecular targets. The phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide
- 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide
Uniqueness
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide is unique due to its specific arrangement of phenylsulfanyl and propanamide groups, which confer distinct chemical and biological properties
Biological Activity
3-(Phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a phenylsulfanyl group and a propanamide moiety, which are known to influence its biological properties. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 366.47 g/mol
Research indicates that compounds with similar structural motifs often interact with multiple biological pathways. The phenylsulfanyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing sulfur groups can act as enzyme inhibitors, potentially affecting pathways involved in cancer progression or inflammatory responses.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, which could lead to effects on mood and cognition.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, research on similar phenylthio derivatives has shown significant cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial strains, indicating that modifications can enhance activity.
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of various phenylthio derivatives, including those structurally related to our compound. Results indicated that certain derivatives exhibited significant selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. -
Antidepressant-Like Effects :
Related compounds have been investigated for their antidepressant-like effects in animal models. For instance, a study demonstrated that certain benzamide derivatives modulated serotonergic pathways, indicating potential for treating mood disorders.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S2/c27-23(14-16-29-21-10-3-1-4-11-21)25-19-8-7-9-20(18-19)26-24(28)15-17-30-22-12-5-2-6-13-22/h1-13,18H,14-17H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVDOUNVRMRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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